Isonicotinic acid N-oxide
Overview
Description
Synthesis Analysis
The synthesis of isonicotinic acid N-oxide involves several chemical strategies, including chemical oxidation processes and reactions with specific reagents. For instance, the reaction of isonicotinic acid N-oxide with dimethylcarbamoyl chloride and zinc cyanide in CH3CN at 120°C produces 2-cyanoisonicotinamide in good yield, showcasing a method for synthesizing xanthine oxidoreductase inhibitors (Huo et al., 2008).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic and crystallographic methods reveals that isonicotinic acid N-oxide acts as a O,O'-bidentate ligand in coordination with metal ions. For example, in lanthanide complexes, it coordinates through the oxygen atoms, forming significant hydrogen bonds and contributing to the three-dimensional network structure of the complexes (Goher & Mautner, 2007).
Chemical Reactions and Properties
Isonicotinic acid N-oxide participates in various chemical reactions, forming complexes with different metals. Its ability to form coordination polymers with metals like Mn(II) through bridging carboxylate and N-oxide groups indicates its versatile chemical reactivity and the potential for the development of materials with unique magnetic and structural properties (Wang et al., 2014).
Physical Properties Analysis
The physical properties of isonicotinic acid N-oxide and its complexes have been studied through various spectroscopic methods, including FT-IR, FT-Raman, and UV. Quantum chemical calculations provide insights into the molecular conformation, vibrational and electronic states, and stability of different conformers, contributing to the understanding of its physical properties (Karaca et al., 2015).
Chemical Properties Analysis
The chemical properties of isonicotinic acid N-oxide are characterized by its interactions with metal ions, forming complexes with diverse structural configurations. These interactions are pivotal for understanding its role in catalysis, luminescence, and the construction of coordination polymers with potential applications in material science and technology (Can et al., 2004).
Scientific Research Applications
Lanthanide Complexes : Isonicotinic acid N-oxide acts as an O,O'-bidentate ligand in lanthanide complexes, forming structures that include Sm or Tb. These complexes have been characterized by spectroscopy and crystallography (Goher & Mautner, 2007).
Electrochemical Studies : The reduction mechanisms of isonicotinic acid N-oxide at mercury electrodes have been studied, providing insights into electrochemical properties and reactions (Zón, Angulo, & Melladore, 1994).
Synthesis of Xanthine Oxidoreductase Inhibitor : Isonicotinic acid N-oxide is used in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, demonstrating its pharmaceutical application (Huo, Kosugi, & Yamamoto, 2008).
Quantum Chemical Calculations : Studies include molecular conformation, vibrational, and electronic analysis of isonicotinic acid N-oxide, using experimental techniques and density functional theory (Karaca, Atac, & Karabacak, 2015).
Mass Spectrometry Analysis : The mass spectra of isonicotinic acid N-oxide have been analyzed, providing data on fragmentation patterns and molecular ions (Oliveira, Giovani, Romero, & Miller, 1991).
Metal Complex Interactions : Studies on interactions with 3d metal perchlorates have been conducted, highlighting the potential for various types of metal complex formations (Gelfand et al., 1980).
Luminescence Properties : Research has been done on the luminescence properties of isonicotinic acid N-oxide in complexes with metals like Zn(II) and Mn(II), providing insights into their photophysical characteristics (Can et al., 2004, 2005) (Can et al., 2004).
3D Porous Structures : Studies on the creation of 3D edifices using isonicotinic acid N-oxide, such as a cubane-based structure with Dy, have been conducted, showing its utility in material science (Yi et al., 2013).
Isotope Dilution Analysis : Isonicotinic acid N-oxide has been used in the preparation of deuterium-labeled isoniazid for isotope dilution analysis in gas chromatography-mass spectrometry (Matsuki et al., 1989).
Silver(I) Coordination Frameworks : Research includes the effect of anions on the structure of silver(I) coordination frameworks with isonicotinic acid N-oxide, demonstrating its potential in inorganic chemistry (Du, Li, & Guo, 2009).
Safety And Hazards
Future Directions
In search of anti-inflammatory compounds, novel scaffolds containing isonicotinic acid N-oxide motif were synthesized via an efficient strategy . The compounds were screened for their in vitro anti-inflammatory activity . Decisively, further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
properties
IUPAC Name |
1-oxidopyridin-1-ium-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWMJMLSKQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065557 | |
Record name | 4-Pyridinecarboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinic acid N-oxide | |
CAS RN |
13602-12-5 | |
Record name | Isonicotinic acid N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13602-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13602-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinecarboxylic acid, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyridinecarboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridin-N-oxide-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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